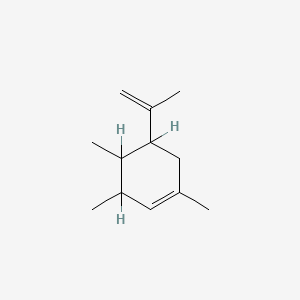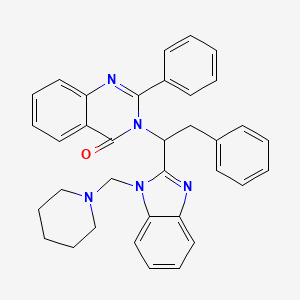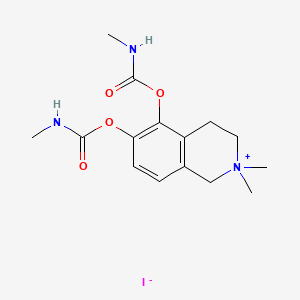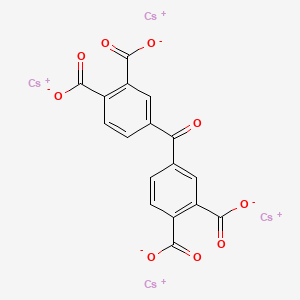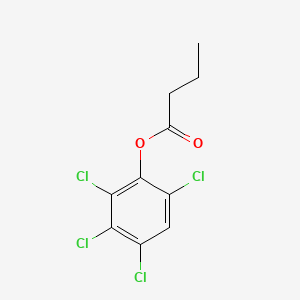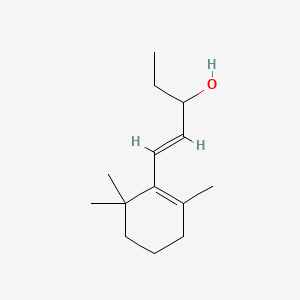
1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol is an organic compound known for its unique structure and properties. It is a monoterpene, which is a class of terpenes consisting of two isoprene units. This compound is characterized by a cyclohexene ring with three methyl groups and a penten-3-ol side chain. Its molecular formula is C14H24O, and it is commonly found in various natural sources, including essential oils.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde.
Grignard Reaction: The acetaldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as allylmagnesium bromide, to form the corresponding alcohol.
Hydrolysis: The intermediate product is then hydrolyzed to yield 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields saturated alcohols.
Substitution: Forms various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-one: A closely related compound with a ketone group instead of a hydroxyl group.
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: A precursor in the synthesis of the target compound.
β-Ionone: Another monoterpene with a similar structure but different functional groups.
Uniqueness: 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol is unique due to its specific combination of a cyclohexene ring and a penten-3-ol side chain, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
68259-41-6 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
(E)-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-ol |
InChI |
InChI=1S/C14H24O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h8-9,12,15H,5-7,10H2,1-4H3/b9-8+ |
Clé InChI |
DZSNHSUUMHDJRJ-CMDGGOBGSA-N |
SMILES isomérique |
CCC(/C=C/C1=C(CCCC1(C)C)C)O |
SMILES canonique |
CCC(C=CC1=C(CCCC1(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


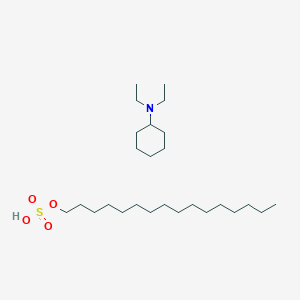
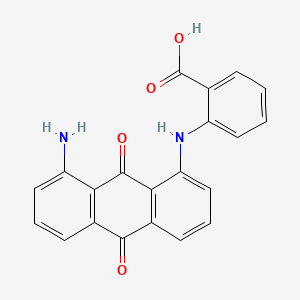
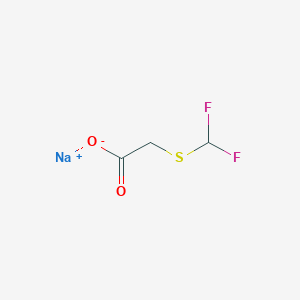

![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]-](/img/structure/B13779859.png)
